(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
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Overview
Description
(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry. It is characterized by its benzamido and hydroxy functional groups attached to a phenylpropanoate backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate typically involves the esterification of 3-benzamido-2-hydroxy-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an organic solvent.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).
Major Products Formed
Oxidation: Formation of 3-benzamido-2-oxo-3-phenylpropanoate.
Reduction: Formation of 3-benzamido-2-hydroxy-3-phenylpropanol.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active site residues, while the hydroxy group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various medicinal applications.
Uniqueness
(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its analogs. The presence of both benzamido and hydroxy groups also allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15-/m0/s1 |
InChI Key |
UYJLJICUXJPKTB-GJZGRUSLSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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